molecular formula C11H8F3NS2 B2661311 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole CAS No. 27443-04-5

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B2661311
CAS No.: 27443-04-5
M. Wt: 275.31
InChI Key: UESPPBXGEOHJOM-UHFFFAOYSA-N
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Description

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. The core benzothiazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities and its ability to interact with diverse biological targets . This specific analog is engineered with a (3,4,4-trifluoro-3-butenyl)sulfanyl side chain, a modification designed to enhance its physicochemical properties and binding affinity. The incorporation of fluorine atoms is a common strategy to improve a compound's metabolic stability, lipophilicity, and its potential to engage in specific interactions with enzyme active sites . The primary research applications of this compound are anticipated from its molecular structure. Benzothiazole derivatives have demonstrated potent inhibitory activity against various enzymes . For instance, closely related compounds have been explored as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain and inflammation research , and others have shown activity against kinases and other disease-relevant enzymes . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies, or as a biochemical tool for probing pathological mechanisms. Its structure makes it a valuable candidate for high-throughput screening campaigns and for the development of novel therapeutic agents targeting cancer, infectious diseases, and central nervous system disorders . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NS2/c12-7(10(13)14)5-6-16-11-15-8-3-1-2-4-9(8)17-11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESPPBXGEOHJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3,4,4-trifluoro-3-butenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trifluorobutenyl group can be reduced to a trifluorobutyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Trifluorobutyl derivatives.

    Substitution: Nitrobenzothiazoles, halobenzothiazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. These compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values, which demonstrate their potency compared to traditional antibiotics like Triclocarban (TCC) .

CompoundMIC (µg/mL)Target Bacteria
2bF8Staphylococcus aureus
2eC16Enterococcus faecalis
TCC16Control

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds similar to this compound have been tested for their ability to inhibit carrageenan-induced edema in animal models. Results indicate that several derivatives exhibit anti-inflammatory activity comparable to or exceeding that of indomethacin .

Study on Antimicrobial Efficacy

A study published in Antibiotics demonstrated that derivatives of benzothiazole showed superior antimicrobial activity against resistant strains of bacteria. The study highlighted the potential for these compounds as alternatives to existing antibiotics .

Investigation of Anti-inflammatory Effects

In vivo studies have shown that certain benzothiazole derivatives not only reduce inflammation but also do so with minimal cytotoxic effects on normal cells. This characteristic is crucial for developing safe therapeutic agents .

Conclusion and Future Directions

The compound this compound holds promise in the fields of medicinal chemistry and pharmacology due to its antimicrobial and anti-inflammatory properties. Further research is warranted to explore its full potential and develop it into a viable therapeutic agent.

Future studies should focus on:

  • Expanding the range of biological activities explored.
  • Investigating the compound's pharmacokinetics and safety profiles.
  • Conducting clinical trials to validate efficacy in humans.

By leveraging its unique chemical structure and biological properties, researchers can potentially unlock new avenues for treating infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its benzothiazole ring and trifluorobutenyl group. These interactions can modulate the activity of the target, leading to the desired therapeutic effect. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Fluorinated Analogs
  • 2-[(4,4-Difluoro-3-butenyl)sulfanyl]-1,3-thiazole :
    This analog differs by having two fluorine atoms (vs. three) at the 4,4-positions of the butenyl chain. Synthesized via similar alkylation or metallation routes, its reduced fluorination may lower thermal stability and bioactivity compared to the trifluoro derivative .

  • Ethyl 2-[(3,4,4-Trifluoro-3-butenyl)sulfinyl/sulfonyl]-4-thiazoleacetate :
    These derivatives () replace the sulfanyl group with sulfinyl or sulfonyl moieties, increasing polarity and altering biological targets. Sulfonyl groups, for instance, are common in anti-inflammatory agents (e.g., COX-2 inhibitors) .

Heterocyclic Derivatives
  • N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
    These compounds () integrate indole and oxadiazole rings, enabling α-glucosidase inhibition (e.g., compound 8q , IC50 = 49.71 µM) and butyrylcholinesterase (BChE) inhibition (e.g., 8g , IC50 = 31.62 µM). Their multifunctional heterocycles contrast with the simpler benzothiazole-fluoroalkenyl design of the target compound.

  • Structural hybridization expands pharmacological scope but complicates synthesis.
Enzyme Inhibition
Compound Target Enzyme IC50 or % Inhibition Reference
8q (Indole-oxadiazole derivative) α-Glucosidase 49.71 ± 0.19 µM
8g BChE 31.62 ± 0.16 µM
N-(6-[(4-Cyclohexylphenyl)sulfanyl]amino-1,3-benzothiazol-2-yl)acetamide Anti-inflammatory (COX-2) >Standard NSAIDs

The target compound’s pesticidal activity contrasts with these enzyme inhibitors, highlighting substituent-driven selectivity.

Antimicrobial and Antiplasmodial Activity
  • Benzothiazole Berberine Derivatives (): Exhibit cytoprotective and antiviral activity, leveraging berberine’s intercalation properties.
  • Amodiaquine-Benzothiazole Conjugates : Demonstrated antiplasmodial activity against Plasmodium falciparum (), suggesting fluorinated benzothiazoles could be repurposed for antiparasitic applications.

Physicochemical and Pharmacokinetic Properties

  • Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl/sulfinyl derivatives () offer greater metabolic stability but reduced reactivity.
  • Synthetic Yield : The target compound’s synthesis via alkylation () achieves higher yields (e.g., 70–85%) compared to condensation routes for sulfonamide derivatives (, ~50–60%).

Biological Activity

The compound 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole , identified by its CAS number 179947-01-4 , is a derivative of benzothiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential applications in cancer treatment, and other pharmacological effects.

  • Molecular Formula : C₇H₉F₃O₂S
  • Molecular Weight : 214.21 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

Research has demonstrated that benzothiazole derivatives possess significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound has shown promise in various studies.

Antimicrobial Activity

A study published in Antibiotics highlighted that benzothiazole derivatives exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, compounds with similar structures showed minimum inhibitory concentrations (MIC) of 8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like Triclocarban (TCC) which had an MIC of 16 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
2bF8Staphylococcus aureus
TCC16Staphylococcus aureus
2bB32Enterococcus faecalis
TCC64Enterococcus faecalis

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Research indicates that these compounds can target specific molecular pathways involved in cancer progression. For instance, one study identified FOXM1 as a promising target in triple-negative breast cancer (TNBC), where silencing FOXM1 using siRNA inhibited tumor growth in mouse models . Similar compounds have shown the ability to modulate the expression of genes associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The most potent derivatives were evaluated for cytotoxicity on non-malignant mammary epithelial cells (MCF-10A), showing IC₅₀ values greater than 100 µg/mL, indicating low toxicity to normal cells while effectively inhibiting bacterial growth .
  • Enzyme Inhibition : Another study explored the inhibitory effects of benzothiazole-linked compounds on α-amylase, an enzyme crucial for carbohydrate digestion. One derivative showed an inhibition rate of 87.5% at a concentration of 50 µg/mL compared to acarbose, a known α-amylase inhibitor . This suggests potential applications in managing diabetes.

Q & A

Q. What are the established synthetic routes for 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via a two-step process:

Dithiocarbamate formation : Reacting 4-bromo-1,1,2-trifluoro-1-butene with ammonium thiocyanate to yield 3,4,4-trifluoro-3-butenyl thiocyanate, followed by reaction with H₂S to form 3,4,4-trifluoro-3-butenyl dithiocarbamate .

Cyclization : The dithiocarbamate is treated with chloroacetaldehyde diethyl acetal in glacial acetic acid with a catalytic amount of p-toluenesulfonic acid, achieving yields >90% and GC/MS purity >99% . Optimization includes controlling solvent polarity (e.g., glacial acetic acid) and avoiding unstable intermediates like ammonium dithiocarbamate to minimize by-products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Proton signals for the trifluoro-butenyl group appear at δ 3.4–4.2 ppm (CH₂-S), while aromatic protons of the benzothiazole ring resonate at δ 7.35–8.0 ppm .
  • GC/MS : Used to confirm molecular weight (e.g., m/z 271) and purity (>99.4% area) .
  • X-ray Crystallography : While direct data for this compound is limited, related benzothiazole derivatives (e.g., 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole) are analyzed for dihedral angles and crystal lattice parameters (e.g., a = 16.8944 Å, β = 96.084°) .

Q. What are the key functional groups influencing its chemical reactivity?

  • Sulfanyl (-S-) Group : Participates in nucleophilic substitutions (e.g., alkylation) and oxidation to sulfoxides/sulfones .
  • Benzothiazole Core : Electron-deficient C2 position facilitates electrophilic aromatic substitution or coordination with metal catalysts .
  • Trifluoro-butenyl Chain : Fluorine atoms enhance lipophilicity and metabolic stability, while the double bond allows for regioselective reactions .

Q. What preliminary biological activities have been observed in benzothiazole derivatives?

  • Antimicrobial : Derivatives like 2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3) show time-dependent fungicidal activity against Candida albicans (e.g., 3-log reduction in CFU/ml at 24 hours) .
  • Anti-inflammatory : Analogues with sulfonamide or fluorophenyl groups exhibit COX-2 inhibition (e.g., IC₅₀ < 10 µM) .

Q. How do solvent polarity and temperature affect its stability and reaction outcomes?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates, while glacial acetic acid enhances cyclization efficiency .
  • Temperature : Reactions are typically conducted at 70–75°C to balance kinetics and thermal stability; higher temperatures risk decomposition of the dithiocarbamate intermediate .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the nucleophilic substitution involving the sulfanyl group?

The sulfanyl group undergoes SN2 displacement with alkyl halides (e.g., 4-bromo-1,1,2-trifluoro-1-butene) in a two-step mechanism:

Thiolate Formation : Deprotonation of the -SH group by a base (e.g., Et₃N) generates a thiolate ion .

Alkylation : The thiolate attacks the electrophilic carbon of the alkyl halide, with inversion of configuration. Computational studies (DFT) suggest transition states stabilized by fluorine’s electron-withdrawing effects .

Q. How can synthesis be optimized through catalyst selection and solvent systems?

  • Catalysts : CuCl₂ accelerates Mannich reactions for derivatives (e.g., AZ3), reducing reaction time from 24 hours to 3 hours .
  • Solvent Optimization : Binary solvent systems (e.g., dioxane/EtOAc) improve yield by 15% compared to single solvents, as shown in analogous benzothiazole syntheses .

Q. What computational methods predict its interactions with biological targets?

  • Molecular Docking : Derivatives like 2-[(pyridin-4-yl)oxadiazolyl-sulfanyl]benzoxazole show binding affinities (ΔG = −9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
  • QSAR Models : Fluorine substitution at the 4-position correlates with enhanced antimicrobial activity (R² = 0.89 in training sets) .

Q. How does the compound's structure-activity relationship (SAR) inform the design of derivatives with enhanced properties?

  • Fluorine Substitution : 3,4,4-Trifluoro groups increase logP by 0.5 units, improving blood-brain barrier penetration in rodent models .
  • Sulfanyl vs. Sulfonyl : Replacement of -S- with -SO₂- reduces cytotoxicity (IC₅₀ from 2 µM to >50 µM in HEK293 cells) but enhances antifungal activity .

Q. What in vitro assays validate its antimicrobial efficacy, and how are time-killing curves analyzed?

  • MIC Assays : Performed using broth microdilution (CLSI guidelines) against C. albicans (MIC = 8 µg/ml) .
  • Time-Killing Curves : Data is plotted as log(CFU/ml) vs. time (0–24 hours). A ≥3-log reduction indicates bactericidal/fungicidal activity, as observed for AZ3 at 24 hours .

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